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Safety Profiles of Trotabresib Combinations

The tables below summarize the safety and dosing data from key clinical trials.

Table 1: Safety & Tolerability in Newly Diagnosed Glioblastoma (with TMZ ± Radiotherapy) [1] [2]

This data is from a phase Ib dose-escalation study (NCT04324840). Trotabresib was evaluated in two

settings: adjuvant (after primary therapy) with TMZ, and concomitant (simultaneous) with TMZ and

radiotherapy (RT).

Setting
Recommended Phase II
Dose (RP2D)

Most Common Treatment-Related
Adverse Events (TRAEs)

Management &
Tolerability

| Adjuvant (with TMZ) (N=18) | 30 mg, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] |

Well tolerated; most TRAEs were mild to moderate (Grade 1-2) [1] [2]. | | Concomitant (with TMZ + RT)

(N=14) | 30 mg, 4 days on/24 days off | Thrombocytopenia, fatigue, nausea [1] | Well tolerated; safety profile

consistent with the adjuvant setting [1] [2]. |

Table 2: Safety & Tolerability of Monotherapy in Advanced Cancers [3] This data is from a phase I study

(CC-90010-ST-001; NCT03220347) in heavily pretreated patients with advanced solid tumors or

relapsed/refractory Diffuse Large B-cell Lymphoma (R/R DLBCL).
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Patient
Population

RP2D &
Schedules

Most Common Grade 3/4
TRAEs

Management &
Tolerability

| Solid Tumors (Part C, N=41) | 45 mg/day, 4 days on/24 days off | Thrombocytopenia (17%) [3] | Toxicities

were generally manageable with dose modifications, allowing for long-term treatment in some cases [3]. | |

R/R DLBCL (Part B, N=23) | 45 mg/day, 4 days on/24 days off or 30 mg/day, 3 days on/11 days off |

Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [3] | Hematological toxicities were more

frequent and severe in patients with R/R DLBCL [3]. |

Mechanism of Action & Rationale for Combination

The following diagram illustrates the molecular mechanism of Trotabresib and its synergistic effect with

Temozolomide (TMZ).
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Diagram: Trotabresib Mechanism and Synergy with Temozolomide. Trotabresib inhibits BET proteins

like BRD4, which normally bind to acetylated histones to drive the transcription of key oncogenes like MYC

and the DNA repair protein MGMT. By blocking this process, Trotabresib downregulates MGMT. Since
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MGMT repairs the DNA damage caused by TMZ, its downregulation enhances the efficacy of TMZ

chemotherapy [1].

Experimental Protocols & Key Workflows

For researchers designing in vivo experiments, the following workflow from a preclinical TNBC study

provides a model for testing triple-combination therapies [4].

Experimental Workflow: Evaluating BETi Combination Therapy in a Murine Model

1. Cell Line Preparation: Use syngeneic murine mammary tumor cells (e.g., EMT-6 for BALB/c mice;

MMTV-PyMT for FVB mice).
2. Tumor Inoculation: Inject cells into the inguinal mammary fat pads of 5-6 week old female mice.

3. Treatment Initiation: Randomize mice into treatment groups once tumors are palpable (typically
5-7 days post-inoculation).

4. Dosing Regimen:
BET Inhibitor (e.g., JQ1 at 50 mg/kg or iBET-762 at 25 mg/kg): Administer by daily oral

gavage.
Chemotherapy (e.g., Paclitaxel at 10 mg/kg): Administer by intraperitoneal (IP) injection twice

per week.
Immunotherapy (e.g., anti-PD-L1 at 10 mg/kg): Administer by IP injection twice per week,

starting one day after the other treatments to allow initial immune activation.
5. Endpoint Analysis: Monitor tumor volume with calipers every 3 days. At the study endpoint,

collect tumors and organs for analysis (e.g., flow cytometry, RNA sequencing, histology) [4].

Frequently Asked Questions for Troubleshooting

Q1: What is the recommended dosing schedule for trotabresib in combination with temozolomide for

glioblastoma?

A: The established RP2D is 30 mg of trotabresib, administered on a "4 days on/24 days off"
schedule, in combination with standard TMZ dosing during both the adjuvant and concomitant (with
radiotherapy) phases of treatment [1] [2].

Q2: Hematological toxicity, especially thrombocytopenia, is a major concern. How can it be managed?
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A: This is a known class effect of BET inhibitors. In clinical trials, these toxicities were generally

manageable and reversible with dose modifications and supportive care. The 4 days on/24 days
off schedule provides a long treatment-free interval, allowing for bone marrow recovery. Proactive

monitoring of blood counts is essential [1] [3].

Q3: Is there preclinical evidence supporting the combination of trotabresib with immunotherapies?

A: Yes. Preclinical studies suggest BET inhibitors like trotabresib can modulate the tumor immune

microenvironment. Evidence includes:
Synergy with anti-PD-L1: BET inhibition can suppress PD-L1 expression and rescue T-cell

exhaustion.
Triple Combination: In TNBC models, combining a BETi (JQ1/iBET-762) with paclitaxel and

anti-PD-L1 showed superior efficacy in inhibiting tumor growth and metastasis, driven by
increased T- and B-cell infiltration and macrophage reprogramming [4] [5].

Q4: What is the evidence that trotabresib penetrates the blood-brain barrier (BBB)?

A: Evidence of BBB penetration comes from a "window-of-opportunity" study in patients with
recurrent high-grade glioma. Patients received trotabresib before salvage surgery, and drug

concentrations were measured in resected tumor tissue. The results showed a brain tumor tissue-
to-plasma ratio of 0.84, confirming that trotabresib reaches the central nervous system [1] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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